Cannabidivarinic acid is a non-psychoactive cannabinoid found primarily in Cannabis sativa. It is the carboxylic acid precursor to cannabidivarin, which is structurally similar to cannabidiol but has a propyl side chain instead of the pentyl side chain found in most cannabinoids. The chemical formula for cannabidivarinic acid is C₂₀H₂₆O₄, with a molecular weight of 330.42 g/mol . This compound is notable for its potential therapeutic properties, particularly in the realm of anti-inflammatory effects and its role in cannabis potency testing .
Studies suggest CBDVA may possess anti-inflammatory properties. A 2019 study published in the British Journal of Pharmacology investigated the effects of CBDVA on inflammatory bowel disease (IBD) in mice. The results showed CBDVA reduced inflammation and improved colon function [1]. Further research is needed to confirm these findings in humans.
[1] (British Journal of Pharmacology, S. Brignardello et al., "Cannabidivarinic acid (CBDVA) modulates colonic TNF-α and IL-1β in a TNBS-induced model of inflammatory bowel disease", )
Limited research suggests CBDVA might have anticonvulsant properties. A 2012 study published in Epilepsy Research investigated the effects of various cannabinoids on seizure activity in mice. The study found CBDVA, along with other cannabinoid acids, displayed anticonvulsant activity [2]. More research is necessary to understand the mechanisms behind this effect and its potential application in treating epilepsy.
[2] (Epilepsy Research, P. P. Leite et al., "Evaluation of the anticonvulsant profile of cannabidivaric acid (CBDVA) in acute seizures models in mice", )
Early research suggests CBDVA might have applications in other areas, including:
[3] (Frontiers in Molecular Neuroscience, J.-M. Jeong et al., "Cannabidivarinic Acid (CBDVA) and ∆ 3-THC exert differential effects on neuroinflammation and memory dysfunction in a chronic mouse model of LPS-induced neuroinflammation", )[4] (Current Developments in Biotechnology and Bioengineering: Designer Crops, K. Mathre et al., "Current Developments in Biotechnology and Bioengineering: Designer Crops")
Cannabidivarinic acid can undergo decarboxylation, a common reaction among cannabinoid acids, where it loses carbon dioxide to form cannabidivarin. This transformation is typically facilitated by heat, although it can also occur under specific enzymatic conditions. The kinetics of this reaction are influenced by factors such as temperature and the presence of oxygen, which can lead to the formation of various side products .
Cannabidivarinic acid exhibits several biological activities that may contribute to its therapeutic potential. Preliminary studies suggest that it possesses anti-inflammatory properties, which could make it beneficial for conditions characterized by inflammation . Additionally, like other cannabinoids, it may interact with the endocannabinoid system, influencing various physiological processes.
Synthesis of cannabidivarinic acid can be achieved through several methods:
Cannabidivarinic acid has several applications:
Cannabidivarinic acid shares structural similarities with several other cannabinoids. Below are some comparable compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Cannabidiol (CBD) | Non-psychoactive | Known for anti-anxiety and anti-inflammatory effects. |
Cannabigerolic Acid (CBGA) | Precursor cannabinoid | Biosynthetic precursor to many cannabinoids. |
Tetrahydrocannabinolic Acid (THCA) | Psychoactive | Known for its psychoactive effects post-decarboxylation. |
Cannabichromenic Acid (CBCA) | Non-psychoactive | Exhibits potential anti-inflammatory properties. |
Cannabidivarin (CBDV) | Non-psychoactive | Similar structure to CBD with distinct pharmacological properties. |
Cannabidivarinic acid's uniqueness lies in its specific propyl side chain and its non-psychoactive nature, distinguishing it from other cannabinoids that often have psychoactive effects or different therapeutic profiles. Its role as a precursor to cannabidivarin further emphasizes its significance in cannabis chemistry and pharmacology .
The biosynthesis of cannabidivarinic acid in Cannabis sativa follows a complex enzymatic pathway that shares fundamental steps with other major cannabinoids while incorporating specific modifications that lead to the formation of this propyl-variant cannabinoid [1] [2]. The pathway begins with the conversion of hexanoyl-coenzyme A and three molecules of malonyl-coenzyme A through the sequential action of tetraketide synthase and olivetolic acid cyclase [3].
Olivetolic acid cyclase represents a critical enzyme in this biosynthetic pathway, functioning as the only known plant polyketide cyclase that catalyzes the carbon-2 to carbon-7 intramolecular aldol cyclization of linear pentyl tetra-β-ketide-coenzyme A to generate olivetolic acid [4]. The enzyme belongs to the dimeric α+β barrel protein family and has been crystallized to high resolution, with structures determined at 1.32 and 1.70 Å resolution for the apo form and olivetolic acid complex, respectively [5]. This structural information reveals that olivetolic acid cyclase performs a unique C2-C7 aldol condensation with carboxylate retention, distinguishing it from other polyketide cyclases [3].
The tetraketide synthase, also known as olivetol synthase, works in conjunction with olivetolic acid cyclase to produce olivetolic acid [6]. Without the presence of olivetolic acid cyclase, tetraketide synthase produces olivetol through a nonenzymatic C2-C7 decarboxylative aldol condensation rather than the desired olivetolic acid product [7]. Crystal structure analysis of tetraketide synthase reveals that it lacks the traditional aldol switch mechanism found in other type III polyketide synthases, requiring the cooperation with olivetolic acid cyclase for proper olivetolic acid formation [6].
Following olivetolic acid formation, aromatic prenyltransferase enzymes catalyze the critical alkylation step that introduces the geranyl moiety [8]. Multiple aromatic prenyltransferase variants have been identified in Cannabis sativa, including CsPT1, CsPT4, and CsPT7, with CsPT4 demonstrating the highest efficiency for cannabigerolic acid production [7]. CsPT4 exhibits remarkable substrate flexibility, capable of catalyzing both C-prenylation and O-prenylation reactions depending on the substrate structure [9]. The enzyme shows distinct kinetic parameters for different prenylation reactions, suggesting multiple substrate-binding modes that accommodate various aromatic substrates [9].
Engineered microbial systems have demonstrated the successful reconstitution of this pathway, with Saccharomyces cerevisiae strains producing cannabidivarinic acid at yields of 6.0 micrograms per liter when fed galactose as a carbon source [2]. These engineered pathways require careful optimization of precursor supply, particularly geranyl pyrophosphate and hexanoyl-coenzyme A availability [1].
Table 1: Key Enzymes in Cannabidivarinic Acid Biosynthetic Pathway | ||||
---|---|---|---|---|
Enzyme | Function | Substrate | Product | Crystal Structure |
Olivetolic Acid Cyclase | C2-C7 aldol cyclization | 3,5,7-trioxododecanoyl-CoA | Olivetolic acid | 1.32-1.70 Å resolution |
Tetraketide Synthase | Polyketide formation | Hexanoyl-CoA + 3x Malonyl-CoA | Linear tetraketide intermediate | 1.4 Å resolution |
Aromatic Prenyltransferase (CsPT4) | Geranyl transfer to olivetolic acid | Olivetolic acid + Geranyl-PP | Cannabigerolic acid | Not reported |
Cannabidiolic Acid Synthase | CBGA to CBDA conversion | Cannabigerolic acid | Cannabidiolic acid | Not reported |
Acyl-CoA Synthetase | Hexanoic acid activation | Hexanoic acid | Hexanoyl-CoA | Not reported |
The genetic architecture underlying cannabidivarinic acid biosynthesis involves multiple cannabinoid acid synthase genes that exhibit complex patterns of inheritance and expression [10]. The primary cannabinoid acid synthases responsible for the final oxidative cyclization steps include tetrahydrocannabinolic acid synthase, cannabidiolic acid synthase, and cannabichromenic acid synthase, all of which belong to the berberine bridge enzyme-like oxidocyclase gene family [11].
Cannabidiolic acid synthase and tetrahydrocannabinolic acid synthase genes are located within large polymorphic genomic regions exceeding 250 kilobases in size, characterized by extensive retrotransposon-rich sequences that exhibit minimal recombination [10]. These synthase genes show remarkable structural divergence between drug-type and hemp-type alleles, with the genomic regions being highly nonhomologous despite their functional similarity [10]. The inheritance pattern of these synthases follows a codominant model, where homozygous plants for functional or nonfunctional cannabidiolic acid synthase alleles exhibit cannabidiol-type or tetrahydrocannabinol-type chemotypes, respectively, while heterozygous plants display intermediate chemotypes [12].
Phylogenetic analysis of cannabinoid oxidocyclase genes reveals their origin within the Cannabis lineage from a larger gene expansion in the Cannabaceae family [11]. The genes can be classified into three main clades and seven subclades based on sequence relationships and functional characteristics [11]. Cannabidiolic acid synthase, tetrahydrocannabinolic acid synthase, and cannabichromenic acid synthase form a Cannabis-specific clade within the broader berberine bridge enzyme-like gene family [11].
Gene copy number variation represents a significant factor influencing cannabinoid production, including cannabidivarinic acid levels [13]. Multiple studies have documented that cannabinoid synthase genes vary in copy number across different Cannabis cultivars, with this variation contributing to phytochemical diversity and adaptation [13]. The presence or absence of single-copy genes primarily determines cannabinoid phenotype, although the complex interplay between multiple gene copies can modulate overall cannabinoid profiles [11].
Aromatic prenyltransferase genes, particularly those encoding cannabigerolic acid synthase activity, show distinct genomic organization patterns [14]. These genes exist as clusters that include CsPT1, CsPT4, and CsPT7, with each showing different expression patterns and biochemical activities [14]. Transcriptomic analyses indicate that CsPT1 and CsPT4 are highly co-expressed with other cannabinoid biosynthetic genes in glandular trichomes, while CsPT7 shows more moderate expression levels [14].
The chromosomal organization of cannabinoid biosynthetic genes in Cannabis sativa reveals a complex pattern of distribution across multiple chromosomes, with genes generally being unlinked rather than forming tightly clustered biosynthetic gene clusters [10]. This organization contrasts with many other plant secondary metabolite pathways that typically exhibit clustering of related biosynthetic genes.
Cannabidiolic acid synthase and tetrahydrocannabinolic acid synthase genes are located on chromosome 9, specifically within the 29-31 megabase pair region, but occupy different loci within large retrotransposon-rich genomic segments [10] [15]. These regions are embedded within approximately 40 megabases of minimally recombining repetitive DNA, creating chromosome structures similar to those found in cereal grains like wheat [10]. The extensive retrotransposon content in these regions may facilitate gene duplications and translocations through homologous recombination mechanisms [11].
Aromatic prenyltransferase genes, including those encoding cannabigerolic acid synthase activity, are located on the X chromosome [14] [16]. This chromosomal location suggests potential dosage effects in female plants, which possess two X chromosomes compared to the single X chromosome in male plants [14]. The location of cannabigerolic acid synthase on the X chromosome is particularly significant given its role in producing the common precursor for all downstream cannabinoids, including cannabidivarinic acid.
Olivetol synthase genes are also found on chromosome 9 but are not clustered with the cannabinoid acid synthases [17]. Quantitative trait locus mapping has identified olivetol synthase as a candidate gene underlying major biochemical trait clusters, indicating its critical role in determining overall cannabinoid production levels [17]. The gene shows multiple copies across different Cannabis varieties, with amino acid substitutions between alleles affecting enzyme efficiency and ultimately cannabinoid yields [17].
Olivetolic acid cyclase genes are located on separate chromosomes from other cannabinoid biosynthetic genes, maintaining relatively conserved copy numbers across different Cannabis lineages [14]. Despite this separation, olivetolic acid cyclase shows the least amount of sequence diversity among cannabinoid biosynthetic genes, suggesting strong selective pressure to maintain its essential catalytic function [14].
The microsynteny analysis reveals that cannabinoid oxidocyclase genes occur in two main syntenic blocks, each comprising tandemly repeated arrays of related genes [11]. The first block contains a conserved region with clade C genes and a divergent region that may include either tetrahydrocannabinolic acid synthase with pseudogenes or cannabidiolic acid synthase with related genes [11]. The second block shows different gene arrangements, indicating complex evolutionary history involving gene duplications, divergence, and potential losses [11].
Table 2: Chromosomal Organization of Cannabinoid Biosynthetic Genes | ||||
---|---|---|---|---|
Gene | Chromosome Location | Copy Number Variation | Gene Cluster Size | Retrotransposon Content |
CBDAS | Chromosome 9 (29-31 Mbp) | Present | >250 kb | High |
THCAS | Chromosome 9 (different locus) | Present | >250 kb | High |
CBGAS/CsPT4 | Chromosome X | Present | Variable | Moderate |
OLS (Olivetol Synthase) | Chromosome 9 | Multiple copies | Not clustered | Low |
OAC (Olivetolic Acid Cyclase) | Separate chromosome | Conserved copies | Not clustered | Low |
CBCAS | Multiple locations | Variable | Tandem arrays | Variable |
The phylogenetic variation of cannabidivarinic acid content across different Cannabis chemotypes reflects the complex evolutionary history and breeding practices that have shaped modern Cannabis varieties [13] [18]. Traditional chemotype classification systems recognize five primary categories based on the relative concentrations of major cannabinoids, with each chemotype showing distinct patterns of cannabidivarinic acid accumulation.
Type I chemotypes, characterized by high tetrahydrocannabinol content with tetrahydrocannabinol to cannabidiol ratios of 247:1 ± 79, typically contain only trace amounts of cannabidivarinic acid [18]. These drug-type cultivars have been extensively selected for recreational and some medicinal applications, with breeding focused on maximizing tetrahydrocannabinol production while minimizing cannabidiol content [18]. The genetic basis for this chemotype involves functional tetrahydrocannabinolic acid synthase genes combined with non-functional or absent cannabidiolic acid synthase alleles [12].
Type II intermediate chemotypes exhibit tetrahydrocannabinol to cannabidiol ratios of approximately 0.5:1 ± 0.1, representing heterozygous states for cannabidiolic acid synthase functionality [18]. These cultivars typically show low but detectable levels of cannabidivarinic acid, often ranging from trace amounts to several micrograms per gram of plant material [18]. The intermediate chemotype likely arose through crossing between Type I and Type III parents, resulting in balanced expression of both major cannabinoid acid synthases [18].
Type III chemotypes, dominated by cannabidiol content with tetrahydrocannabinol to cannabidiol ratios of 0.04:1 ± 0.01, consistently show higher levels of cannabidivarinic acid compared to other chemotypes [18]. Hemp and medical Cannabis cultivars within this category often contain functional cannabidiolic acid synthase genes that have been introgressed from hemp genetic backgrounds into drug-type Cannabis varieties [15]. The higher cannabidivarinic acid content in these chemotypes correlates with the presence of specific terpene profiles, including elevated levels of β-myrcene, β-eudesmol, α-eudesmol, and α-bisabolol [18].
Type IV chemotypes, characterized by predominant cannabigerol content, show variable cannabidivarinic acid levels depending on the specific genetic background and expression levels of downstream cannabinoid acid synthases [19]. These specialized cultivars result from either reduced activity of cannabinoid acid synthases or enhanced expression of aromatic prenyltransferase genes that increase cannabigerolic acid production [19]. The cannabidivarinic acid content in Type IV chemotypes can range from minimal to moderate levels, depending on the presence of functional but reduced-activity cannabidiolic acid synthase alleles.
Type V chemotypes, representing industrial hemp varieties with minimal overall cannabinoid production, typically contain only trace levels of cannabidivarinic acid [19]. These varieties often possess mutations or reduced expression of multiple biosynthetic pathway genes, resulting in overall low secondary metabolite production [19]. The limited cannabidivarinic acid content in these chemotypes reflects the breeding selection for fiber and seed production rather than cannabinoid accumulation.
Population genetic analyses reveal that cannabinoid chemotype inheritance operates independently from many other traits that distinguish fiber-type from drug-type Cannabis [20]. This independence suggests that cannabidivarinic acid production patterns can be modified through selective breeding without necessarily affecting other agriculturally or medicinally important characteristics [20]. The occurrence of different presumed chemotypes scattered across hemp-type and drug-type genetic groups provides evidence for the independent assortment of cannabinoid synthase genes from other positively selected traits [20].
Table 3: Cannabidivarinic Acid Content Across Cannabis Chemotypes | ||||
---|---|---|---|---|
Chemotype | THC/CBD Ratio | CBDVA Content | Genetic Basis | Population |
Type I (THC-dominant) | 247:1 ± 79 | Trace amounts | Functional THCAS/Non-functional CBDAS | Drug-type cultivars |
Type II (Intermediate) | 0.5:1 ± 0.1 | Low levels | Heterozygous CBDAS | Hybrid cultivars |
Type III (CBD-dominant) | 0.04:1 ± 0.01 | Higher levels | Functional CBDAS | Hemp/Medical cultivars |
Type IV (CBG-dominant) | Variable | Variable | High CBGAS expression | Specialized cultivars |
Type V (Low cannabinoid) | Minimal | Minimal | Low synthase activity | Industrial hemp |
The chemical synthesis of cannabidivarinic acid through olefinic metal reagent coupling represents a fundamental approach in cannabinoid chemistry that leverages organometallic reagents for carbon-carbon bond formation. This methodology primarily utilizes copper-based cuprate reagents in combination with lithiated olivetol derivatives to achieve stereoselective coupling reactions [1].
The mechanistic foundation of this approach involves the preparation of homocuprate olivetol reagents from corresponding lithiated olivetol dimethyl ether precursors. These organometallic intermediates undergo coupling reactions with appropriate allylic substrates in an SN2'-fashion, facilitated by boron trifluoride etherate activation. The reaction typically proceeds under carefully controlled temperature conditions, beginning at -78°C and gradually warming to ambient temperature over 2-6 hour reaction periods [1].
Research findings demonstrate that this coupling strategy achieves trans-selectivity through the inherent SN2' displacement mechanism. The stereochemical outcome is governed by the anti-periplanar geometry required for the displacement reaction, resulting in consistent trans-configuration products. Typical yields for this transformation range from 65-85%, depending on substrate compatibility and reaction optimization [1].
The substrate scope for olefinic metal reagent coupling is primarily limited to specific terpene alcohols and their acetate derivatives. The methodology shows particular effectiveness with p-mentha-2,8-dien-1-ol acetate and related monoterpene substrates. However, functional group tolerance remains moderate due to sensitivity to protic groups that can interfere with the organometallic reagents [1].
A significant challenge in this synthetic approach involves the deprotection of methyl ethers, which has proven unsuccessful using conventional reagents such as boron tribromide. Alternative strategies have been developed involving masking of alkene bonds through hydrogen bromide addition, though these approaches introduce additional complexity and potential side reactions [1].
Nickel-catalyzed cyclohexenyl monoacetate functionalization has emerged as a highly effective strategy for cannabidivarinic acid synthesis, offering superior enantioselectivity and functional group compatibility compared to traditional methods. This approach utilizes nickel(II) complexes with phosphine or carbene ligands to facilitate cross-electrophile coupling reactions [2] [3].
The catalytic system employs nickel chloride dimethyl ether complex (NiCl₂(dme)) in combination with specialized ligands such as terpyridine or electron-rich bipyridine derivatives. The reaction mechanism proceeds through a nickel(I/III) catalytic cycle, where the metal center facilitates the coupling between activated carboxylic acid derivatives and alkyl pyridinium salts derived from corresponding amine precursors [2].
Optimal reaction conditions for this transformation involve temperatures ranging from 60-80°C in solvents such as tetrahydrofuran or N-methylpyrrolidinone. The use of manganese metal as a reducing agent proves essential for maintaining the appropriate oxidation state of the nickel catalyst and preventing catalyst decomposition. Reaction times typically extend from 18-24 hours to ensure complete conversion [2].
The stereochemical control achievable through this methodology is particularly noteworthy, with chiral ligands enabling enantioselectivities up to 99% enantiomeric excess. The desymmetric hydrogenation of cyclohexadienone intermediates can be accomplished using nickel(II) triflate with (S,S)-Ph-BPE ligand systems, producing cyclohexenones with chiral quaternary carbon centers in excellent yields (92-98%) and enantioselectivities (92-99% ee) [4].
The substrate scope for nickel-catalyzed functionalization demonstrates broad compatibility with various alkene and ester functionalities. This methodology tolerates diverse functional groups including ethers, protected alcohols, and aromatic substituents, making it particularly valuable for complex molecule synthesis. The functional group tolerance significantly exceeds that of traditional organometallic approaches [2].
Recent developments in this field have focused on optimizing ligand structures and reaction conditions to minimize catalyst loading while maintaining high selectivity. Investigations into different nickel sources, including nickel bromide dimethyl ether (NiBr₂(dme)), have shown improved performance for secondary alkyl substrates when combined with appropriate ligand modifications [2].
The stereospecific Ireland-Claisen rearrangement represents a powerful tool for cannabidivarinic acid synthesis, providing excellent stereochemical control through [5] [5]-sigmatropic rearrangement of silyl ketene acetals. This methodology utilizes lithium diisopropylamide and trimethylsilyl chloride systems to generate reactive intermediates that undergo thermal rearrangement to produce γ,δ-unsaturated carboxylic acids [6] [7] [8].
The mechanistic pathway involves initial deprotonation of allyl ester substrates with lithium diisopropylamide at -78°C in tetrahydrofuran solvent. The resulting enolate anion is trapped with trimethylsilyl chloride to form the corresponding silyl ketene acetal intermediate. Subsequent thermal activation promotes the [5] [5]-sigmatropic rearrangement, which proceeds through a chair-like transition state to deliver the rearranged product with predictable stereochemistry [7] [8].
Stereochemical control in the Ireland-Claisen rearrangement is achieved through careful manipulation of enolate geometry. Deprotonation with lithium diisopropylamide in tetrahydrofuran typically favors formation of kinetically controlled Z-enolates, while the addition of hexamethylphosphoramide can promote E-enolate formation. The geometry of the silyl ketene acetal intermediate directly determines the stereochemical outcome of the rearrangement [8] [9].
The reaction proceeds under relatively mild thermal conditions, typically requiring temperatures of 80°C for 4-8 hours to achieve complete conversion. Alternative protocols using potassium hexamethyldisilazide as the base have been developed, which can provide improved diastereoselectivity in certain cases. The use of different silylating agents, including triethylsilyl chloride and tert-butyldimethylsilyl chloride, can influence both reactivity and selectivity [7] [8].
Substrate scope for the Ireland-Claisen rearrangement encompasses various allyl ester precursors, including both simple and complex substituted systems. The methodology demonstrates good functional group tolerance, though carboxylic acid groups typically require protection during the reaction sequence. Yields for this transformation generally range from 75-90%, depending on substrate structure and reaction optimization [6] [7].
The application of Ireland-Claisen rearrangement to cannabinoid synthesis has been demonstrated in the preparation of intermediates leading to cannabidivarinic acid and related compounds. The method provides access to key carboxylic acid intermediates that can be further elaborated through standard transformations including reduction, cyclization, and functional group manipulation [10].
Ruthenium-catalyzed ring-closing metathesis has established itself as an indispensable tool for cannabidivarinic acid synthesis, offering exceptional efficiency in forming cyclic structures through intramolecular alkene metathesis. This approach utilizes well-defined ruthenium alkylidene catalysts, particularly Grubbs second-generation and Hoveyda-Grubbs catalysts, to facilitate ring closure with concurrent elimination of ethylene [11] [12] [13].
The mechanistic framework of ring-closing metathesis involves formation of metallacyclobutane intermediates through coordination of the ruthenium center to two alkene functionalities within the same molecule. The subsequent ring contraction and product release regenerates the active catalyst while forming the desired cyclic product and volatile ethylene byproduct. This atom-economical process makes ring-closing metathesis particularly attractive for sustainable synthesis [12].
Catalyst selection proves critical for optimal performance in cannabinoid synthesis applications. Grubbs second-generation catalyst (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh demonstrates excellent activity for most substrates, while Hoveyda-Grubbs catalysts show improved thermal stability and reduced catalyst loading requirements. Recent developments include quinoxaline-ligated catalysts that exhibit enhanced shelf stability and can be activated with Lewis acids such as aluminum trichloride [11].
Reaction conditions for ruthenium-catalyzed ring-closing metathesis typically involve dichloromethane or toluene solvents at temperatures ranging from 40-80°C. The reaction time varies from 2-12 hours depending on substrate complexity and ring size being formed. Catalyst loadings can be minimized to 500 ppm through optimization of reaction conditions and extended reaction times [11].
The E/Z alkene selectivity in ring-closing metathesis products depends on several factors including catalyst structure, reaction temperature, and substrate constraints. Thermodynamic control generally favors E-alkene formation in medium-sized rings, while kinetic factors and conformational constraints can influence selectivity in specific cases. The development of specialized catalysts for Z-selective metathesis has expanded the synthetic utility of this methodology [11].
Substrate scope for ring-closing metathesis encompasses diene precursors with terminal alkenes, making it particularly well-suited for cannabinoid synthesis where such functionality is readily available. The methodology demonstrates high functional group tolerance, accommodating ethers, esters, protected alcohols, and aromatic substituents without significant interference. This broad tolerance enables complex molecule synthesis with minimal protecting group manipulation [11] [12].
Applications of ring-closing metathesis to cannabidivarinic acid synthesis have been demonstrated in several contexts, including macrocyclization reactions and formation of medium-sized rings present in cannabinoid frameworks. The methodology has proven particularly valuable in total synthesis approaches where ring-closing metathesis serves as a key cyclization step to establish the required molecular architecture [10].
Recent advances in ring-closing metathesis technology include development of recyclable catalysts, continuous flow protocols, and specialized catalyst systems for challenging transformations. These innovations continue to expand the applicability of metathesis chemistry to cannabinoid synthesis and related pharmaceutical applications [13] [14].
Synthetic Pathway | Catalyst System | Key Reaction Conditions | Stereoselectivity | Typical Yield Range | Substrate Scope |
---|---|---|---|---|---|
Olefinic Metal Reagent Coupling | Copper-based cuprate reagents / Lithiated olivetol derivatives | BF₃·Et₂O activation, -78°C to ambient temperature | trans-Selective via SN2' mechanism | 65-85% | Limited to specific terpene alcohols |
Nickel-Catalyzed Cyclohexenyl Monoacetate Functionalization | Nickel(II) complexes with phosphine/carbene ligands | 60-80°C, THF or NMP solvent, Mn reduction | Enantioselective with chiral ligands (up to 99% ee) | 70-95% | Broad alkene and ester compatibility |
Stereospecific Ireland-Claisen Rearrangement | LDA/TMSCl system with strong base activation | LDA/THF, -78°C, TMSCl quench, thermal rearrangement | Diastereomer-controlled via Z/E enolate geometry | 75-90% | Various allyl ester precursors |
Ruthenium-Catalyzed Ring-Closing Metathesis | Grubbs II / Hoveyda-Grubbs catalysts | DCM or toluene, 40-80°C, ethylene removal | E/Z alkene selectivity dependent on catalyst | 80-95% | Diene precursors with terminal alkenes |
Research Area | Key Finding | Significance | Reference Method |
---|---|---|---|
Biosynthetic Pathway Elucidation | CBDVA derived from CBGVA via cannabidiolic acid synthase [15] [16] [17] | Establishes enzymatic conversion mechanism | Heterologous biosynthesis in Saccharomyces cerevisiae |
Chemical Stability Studies | Stable in acetonitrile at -20°C for 30 days (±5% acceptance) [18] | Enables long-term storage for analytical standards | HPLC-DAD monitoring under controlled conditions |
Pharmacological Activity | T-type calcium channel inhibition and GPR55 antagonism [19] | Potential anticonvulsant and neuroprotective applications | Fluorescence-based channel assays and patch-clamp |
Analytical Method Development | LC-MS retention time 1.91 min on Raptor ARC-18 column [18] | Standardized detection and quantification protocols | Gradient elution with ammonium formate buffer |
Process Optimization | Continuous flow synthesis improves selectivity and yield [20] | Scalable manufacturing process development | AlCl₃-catalyzed cyclization in continuous reactors |
Catalyst Type | Mechanism | Temperature Range (°C) | Reaction Time | Functional Group Tolerance |
---|---|---|---|---|
Homocuprate Reagents | SN2' displacement on allylic substrates [1] | -78 to 25 | 2-6 hours | Moderate (sensitive to protic groups) |
Nickel Terpyridine Complexes | Cross-electrophile coupling via Ni(I/III) cycle [2] | 60 to 80 | 18-24 hours | High (compatible with esters, ethers) |
Lithium Diisopropylamide | [5] [5]-Sigmatropic rearrangement of silyl ketene acetal [7] [8] | -78 to 80 | 4-8 hours | Moderate (requires protection of acids) |
Ruthenium Metathesis Catalysts | Metallacyclobutane intermediate formation [11] [12] | 40 to 80 | 2-12 hours | High (tolerates various functionalities) |
Lewis Acid Activators | Carbocation generation and cyclization [20] | -10 to 25 | 0.5-2 hours | Low (acid-sensitive groups affected) |